molecular formula C11H12BrN3O B1381118 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-33-1

3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1381118
CAS No.: 1416713-33-1
M. Wt: 282.14 g/mol
InChI Key: SWWVASLRSRLYJD-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-33-1) is a high-purity chemical intermediate classified within the family of Protein Degrader Building Blocks . This compound features a molecular formula of C11H12BrN3O and a molecular weight of 282.14 g/mol . The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, noted for its close structural similitude to the purine bases adenine and guanine, which underlies its significant biological relevance and utility in drug discovery . The bromine atom at the C3 position and the tetrahydropyran (THP) protecting group on the pyrazole nitrogen make this derivative a versatile synthetic intermediate. The THP group is a common protecting strategy used to direct regioselectivity during subsequent functionalization, particularly in the construction of complex molecules . Research into 1H-pyrazolo[3,4-b]pyridine derivatives has revealed their potential across a wide spectrum of biomedical applications. These compounds are frequently investigated as potent inhibitors of various kinases . For instance, derivatives have been developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenesis, with applications in immune-related and cancer research . Other explored therapeutic areas include their use as phosphodiesterase inhibitors . This product is intended for research and professional manufacturing applications only. It is not intended for diagnostic, therapeutic, or human use. All orders are verified prior to shipment, and this product is not returnable. For research use only.

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVASLRSRLYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a novel organic compound characterized by a fused bicyclic structure that includes a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its diverse biological activities. The molecular formula for this compound is C11_{11}H12_{12}BrN3_3O, and it features both a bromine atom and an oxane ring, which may influence its biological interactions and therapeutic potential.

Chemical Structure and Properties

The structural features of this compound are pivotal for understanding its biological activity. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to biological targets. The oxane ring introduces an ether functionality, which may facilitate molecular recognition processes.

PropertyValue
Molecular FormulaC11_{11}H12_{12}BrN3_3O
Molecular Weight284.13 g/mol
LogP1.73
PSA30.71 Ų

Biological Activity

The biological activity of this compound has not been extensively characterized in the literature. However, compounds within the pyrazolo[3,4-b]pyridine class have demonstrated various pharmacological effects, including:

  • Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines. For instance, derivatives have shown IC50_{50} values in the nanomolar range against specific cancer targets like TBK1 (TANK-binding kinase 1), indicating their potential as anticancer agents .
  • Antimicrobial Properties : Similar compounds have exhibited antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
  • Anti-inflammatory Effects : Some derivatives have been implicated in modulating inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Case Studies

Recent studies on related pyrazolo[3,4-b]pyridine compounds provide insights into the biological mechanisms that may also apply to this compound:

  • TBK1 Inhibition : A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with significant effects on immune signaling pathways. Compound 15y from this series was noted for its selectivity and efficacy in inhibiting downstream signaling in immune cells .
  • Antiproliferative Activity : Another investigation highlighted that certain pyrazolo[3,4-b]pyridines could induce apoptosis in cancer cell lines without affecting normal cells. These findings underscore the potential therapeutic applications of such compounds in oncology .

While specific mechanisms for this compound remain to be elucidated, general mechanisms observed in related compounds include:

  • Enzyme Inhibition : Many pyrazolo[3,4-b]pyridines act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Signal Transduction Modulation : These compounds often interfere with critical signaling pathways that regulate cell proliferation and survival.

Future Directions

Research into this compound should focus on:

  • In Vitro and In Vivo Studies : Conducting detailed biological assays to assess its efficacy against various disease models.
  • Structure–Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure influence biological activity.

Scientific Research Applications

Biological Applications

The biological activities of 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine are under investigation, with preliminary findings suggesting potential in the following areas:

  • Antimicrobial Activity : Pyrazole derivatives are often linked to antibacterial and antifungal properties. Future studies could explore the compound's efficacy against various pathogens.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further research in inflammatory disease treatment.

Case Studies

  • Drug Development : Research is ongoing to evaluate the compound's potential as a lead structure for new therapeutic agents. Initial assays may assess its binding affinity to specific biological targets such as enzymes and receptors.
  • Molecular Interaction Studies : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to understand the interaction dynamics between the compound and biological targets.

Material Science Applications

Beyond biological research, this compound may have applications in:

  • Organic Electronics : The compound's unique electronic properties could be explored for use in organic semiconductors or photovoltaic materials.
  • Functional Materials : Its structural characteristics may lend themselves to applications in sensors or catalysts.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes. Common methods include:

  • Suzuki Coupling : A widely used reaction for forming carbon-carbon bonds, facilitating the introduction of the bromine atom.
  • Buchwald-Hartwig Amination : This method is often employed to modify heterocycles effectively.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-1H-pyrazolo[3,4-b]pyridineBrominated pyrazole without oxaneKnown for antimicrobial properties
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-pyrazolo[3,4-b]pyridineChlorinated variant with tetrahydropyranExhibits different pharmacological profiles
5-Bromo-3-Iodo-pyrazolo[3,4-b]pyridineContains both iodine and brominePotentially more reactive due to multiple halogens

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine and analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Other Substituents Molecular Weight CAS Number Key Properties/Applications
This compound Oxan-2-yl Br None ~283.11 N/A Enhanced solubility, drug-like properties
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine Methyl Br None 212.05 116855-03-9 Simpler structure; lower molecular weight
3-Bromo-5-fluoro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine Oxan-2-yl Br 5-F 300.13 2377508-33-1 Fluorine enhances electronegativity; potential bioactivity
5-Bromo-1H-pyrazolo[3,4-b]pyridine H Br 5-Br ~213.00 875781-17-2 Unsubstituted at N1; reactive for further derivatization
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate H COOEt 5-Br 270.08 1131604-85-7 Ester group enables nucleophilic substitution
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine H Br 4-Br, 3-CF3 266.00 L004144 (Cat.No ) Trifluoromethyl group improves pharmacokinetics

Key Comparisons:

Substituent Effects on Solubility and Reactivity :

  • The oxan-2-yl group at position 1 in the target compound improves solubility compared to methyl (e.g., 3-bromo-1-methyl derivative) or hydrogen substituents .
  • Bromine at position 3 is a common feature, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. Derivatives like ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate incorporate additional reactive groups (e.g., esters) for synthetic versatility .

The trifluoromethyl group in 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine increases lipophilicity and metabolic stability, a critical factor in drug design .

The oxan-2-yl group may confer improved pharmacokinetic profiles, though specific data for the target compound requires further study.

Synthetic Accessibility :

  • N-Alkylation methods (e.g., using alkyl bromides and sodium hydroxide in DMF) yield high-purity N-substituted derivatives (90–94% yields), suggesting feasibility for synthesizing the target compound .

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The foundational step involves synthesizing the pyrazolo[3,4-b]pyridine scaffold, which can be achieved through ring-closure reactions starting from suitably substituted pyridine derivatives. According to a patent publication, a typical route involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with ammonia derivatives in dimethylformamide (DMF) under catalytic conditions to form the heterocyclic core with high yield (up to 85%). This step is crucial as it establishes the heterocyclic backbone necessary for subsequent functionalizations.

Key Reaction:

2-chloro-3-pyridinecarboxaldehyde + ammonia derivative → pyrazolo[3,4-b]pyridine scaffold

The ring-closure is facilitated by nucleophilic attack and intramolecular cyclization, often under mild conditions, making it suitable for industrial scale-up.

Introduction of the Bromine and Oxan-2-yl Group

The next critical step involves selective halogenation at the C-3 position to introduce a bromine atom, which serves as a handle for further cross-coupling reactions. The method typically employs N-bromosuccinimide (NBS) or bromination reagents under controlled conditions to achieve selective mono-bromination with high regioselectivity.

Data Table 1: Bromination Conditions and Outcomes

Entry Reagent Solvent Temperature Time Yield Notes
1 NBS DMF 0°C to room temp 2-4 hours 85% Selective mono-bromination at C-3
2 Br₂ Acetic acid Reflux 1 hour 70% Less selective, potential polybromination

Subsequently, the oxan-2-yl group is introduced via nucleophilic substitution or cyclization from suitable precursors, such as oxan derivatives, under conditions promoting nucleophilic attack at the heterocyclic nitrogen or carbon centers.

Formation of the Oxan-2-yl Substituent

The oxan-2-yl group, derived from oxane (tetrahydrofuran), is introduced through nucleophilic substitution reactions. A typical approach involves the use of oxan-2-yl halides or activated derivatives reacting with the heterocyclic core under basic conditions.

Research Findings:

  • The use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic substitution at the heterocyclic nitrogen or carbon.
  • The reaction conditions are optimized to favor mono-substitution, avoiding over-alkylation or polymerization.

Final Assembly and Purification

The final compound, 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine , is purified via column chromatography, recrystallization, or preparative HPLC, depending on the scale. The yield of the overall process can reach up to 85%, with high regioselectivity and purity.

Summary of Preparation Methodology

Step Description Reagents & Conditions Yield References/Notes
1 Synthesis of heterocyclic core 2-chloro-3-pyridinecarboxaldehyde + ammonia derivatives in DMF 85% Patent CN105801574A
2 Selective bromination at C-3 NBS in DMF at 0°C to room temp 85% Patent CN105801574A
3 Introduction of oxan-2-yl group Oxan-2-yl halide + base (NaH or t-BuOK) Variable Literature on nucleophilic substitution
4 Purification Chromatography or recrystallization - Standard purification techniques

Research Findings and Data Supporting the Methods

Recent advances in heterocyclic chemistry support the use of regioselective C–H activation and late-stage functionalization to streamline synthesis. For example, the work by Elizabeth V. Bedwell et al. demonstrates the utility of vectorial functionalization of pyrazolo[3,4-c]pyridines, employing C–H borylation and cross-coupling techniques to diversify the scaffold efficiently. These methods can be adapted for the synthesis of the target compound, enabling functionalization at multiple vectors with high regioselectivity and yield.

Key Points from Recent Literature:

  • Regioselective C–H borylation at C-3 using iridium catalysts, followed by Suzuki–Miyaura cross-coupling, offers a versatile route for modifications.
  • Metalation strategies at C-7 using TMPMgCl facilitate subsequent electrophilic substitutions, expanding the scope of functionalization.
  • The combination of these approaches allows for modular synthesis, reducing the need for de novo synthesis of each derivative.

Q & A

Q. How to troubleshoot deprotection failures during oxan-2-yl group removal?

  • Methodology : Use alternative deprotection agents (e.g., TFA/DCM instead of HBr) . Monitor byproducts via LC-MS and optimize reaction time to avoid degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine

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